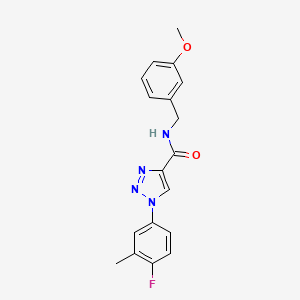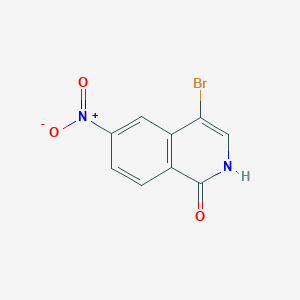![molecular formula C30H30N4O8S B2662864 N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide CAS No. 688060-52-8](/img/structure/B2662864.png)
N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide is a useful research compound. Its molecular formula is C30H30N4O8S and its molecular weight is 606.65. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Quinazoline derivatives have been synthesized and evaluated for their antitumor activities. For example, a series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and shown to exhibit broad-spectrum antitumor activity, demonstrating significant potency against various cancer cell lines, including CNS, renal, and breast cancer cells. These compounds were found to be 1.5–3.0-fold more potent compared to the positive control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).
Another study focused on the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, where compounds demonstrated extensive-spectrum antitumor efficiency against various tumor subpanels (M. Mohamed et al., 2016).
Antimicrobial and Antiviral Activities
Quinazoline derivatives have also been evaluated for their antimicrobial and antiviral activities. A study involving the synthesis of new 3(4H)-quinazolinone derivatives reported that most of the synthesized products demonstrated high antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (A. El-Shenawy, 2017).
Moreover, the antiviral activity of (quinazolin-4-ylamino)methyl-phosphonates synthesized via microwave irradiation was studied, with some compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting their use in antiviral research (Hui Luo et al., 2012).
Multi-Targeting Agents for Alzheimer's Disease
The development of multi-targeting agents for Alzheimer's disease has been a significant application area for quinazoline derivatives. A library of 2,4-disubstituted quinazolines was synthesized and evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, prevent beta-amyloid aggregation, and exhibit antioxidant properties. This research highlights the potential of quinazoline derivatives as multi-targeting agents to treat Alzheimer's disease (T. Mohamed & P. Rao, 2017).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O8S/c1-39-24-9-8-19(14-25(24)40-2)10-11-31-28(35)7-4-12-33-29(36)22-15-26-27(42-18-41-26)16-23(22)32-30(33)43-17-20-5-3-6-21(13-20)34(37)38/h3,5-6,8-9,13-16H,4,7,10-12,17-18H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIMQMGZVJGBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)[N+](=O)[O-])OCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-4-(6-((3-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

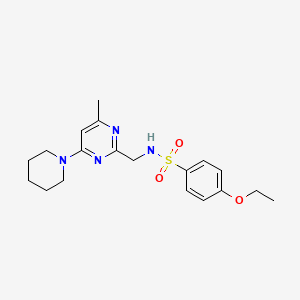
![(Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2662783.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2662784.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2662786.png)
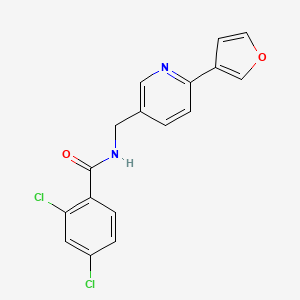
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2662789.png)
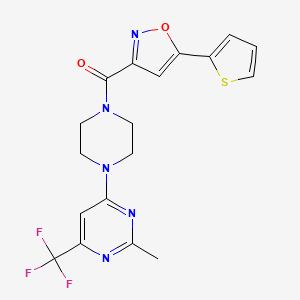
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662794.png)
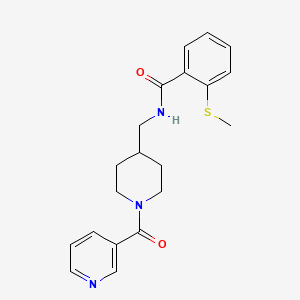
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2662797.png)
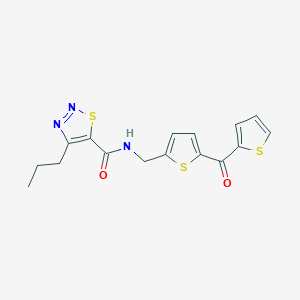
![3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B2662800.png)
